molecular formula C13H8N2O3 B4412905 2-(1,3-benzodioxol-5-yloxy)nicotinonitrile

2-(1,3-benzodioxol-5-yloxy)nicotinonitrile

Cat. No. B4412905
M. Wt: 240.21 g/mol
InChI Key: APIBDRMLSXYGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nicotinonitriles are synthesized through various methods, including multicomponent domino reactions which allow for the incorporation of different moieties into the nicotinonitrile backbone, resulting in compounds with diverse properties and potential applications. One such method involves the condensation of aromatic aldehydes with malononitrile and ammonium acetate in acetic acid, showcasing the versatility and efficiency of this synthetic approach (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives reveals a non-planar configuration, with varying dihedral angles between the pyridine ring and attached phenyl or methoxyphenyl rings. This non-planarity affects the molecule's electronic properties and interaction potential. Crystallographic studies further elucidate weak intramolecular interactions and the formation of supramolecular networks through intermolecular interactions, which are crucial for understanding the compound's solid-state behavior (S. Chantrapromma, H. Fun, T. Suwunwong, M. Padaki, & A. Isloor, 2009).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include condensation with nitrile oxides and interactions with active methylene compounds, leading to the formation of diverse products with potential biological and material applications. The study of these reactions offers insights into the compound's chemical versatility and potential for synthesis of functional materials (K. Kandeel & A. S. Youssef, 2001).

Physical Properties Analysis

The physical properties, including solvatochromic effects and fluorescence emission, are pivotal for the application of nicotinonitrile derivatives in materials science. These compounds exhibit strong absorption and fluorescence properties, which are influenced by the substituent's nature and solvent polarity. Such properties are essential for their application in optical materials and sensors (T. N. Ahipa, P. Kamath, Vijith Kumar, & A. Adhikari, 2014).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-7-9-2-1-5-15-13(9)18-10-3-4-11-12(6-10)17-8-16-11/h1-6H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIBDRMLSXYGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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